
1-Benzyl-3-bromo-5-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-bromo-5-methylpiperidine is a chemical compound with the molecular formula C13H18BrN . It has a molecular weight of 268.19 . This compound is used in various research and industrial applications .
Synthesis Analysis
The synthesis of this compound and its derivatives involves complex chemical reactions . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various chemical reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Researchers have developed derivatives of 1-Benzyl-3-bromo-5-methylpiperidine that incorporate 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These derivatives have shown valuable antibacterial properties, suggesting potential applications in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Homolytic Substitution for Pyridoacridine Alkaloids Synthesis
In the synthesis of pyridoacridine alkaloids, which are of interest due to their anticancer activities, derivatives of this compound have been used in regioselective homolytic substitutions. This process is crucial for creating complex organic compounds with potential therapeutic applications (Alois Plodek et al., 2012).
Antimicrobial and Cytotoxic Activity
New azetidine-2-one derivatives of 1H-benzimidazole, synthesized using this compound, have shown promising antimicrobial and cytotoxic activities. These findings underscore the potential of such derivatives in developing new drugs with antimicrobial and cancer-fighting properties (M. Noolvi et al., 2014).
Electrochemical Reduction and Dimerization
The electrochemical reduction of 1-Benzyl-3,5-bis(methylcarbamoyl)pyridinium bromide, a derivative of this compound, results in the formation of isomeric dimers. This reaction is of interest for understanding the electrochemical behavior of pyridinium compounds and for the synthesis of novel organic materials (V. Carelli et al., 2002).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions utilizing 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, prepared from this compound, enable the synthesis of 3,4-unsaturated 4-arylpiperidines. These reactions are pivotal in organic synthesis, offering a route to diversify piperidine scaffolds for pharmaceutical applications (C. Morrill et al., 2007).
Propiedades
IUPAC Name |
1-benzyl-3-bromo-5-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-7-13(14)10-15(8-11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDMOASKCNUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
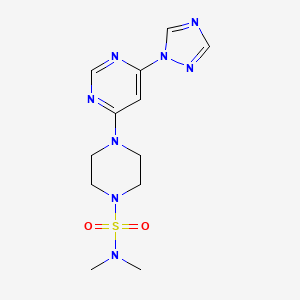
![N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2969576.png)
![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)
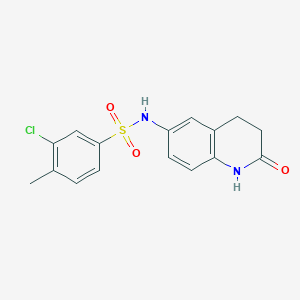
![N-(2-chloro-4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2969584.png)
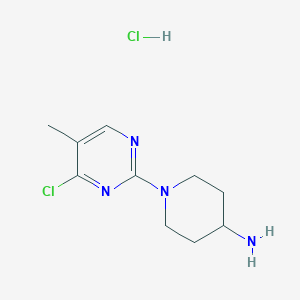
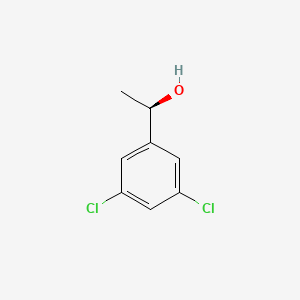
![5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide](/img/structure/B2969591.png)
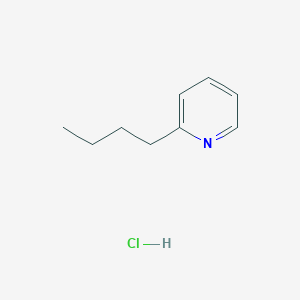
![N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide](/img/structure/B2969593.png)

![methyl 4-({[4-(4-fluorophenyl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2969595.png)


